Furan-2-ylmethyl naphthalen-1-ylcarbamate
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Overview
Description
Furan-2-ylmethyl naphthalen-1-ylcarbamate is an organic compound that combines a furan ring with a naphthalene moiety through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-ylmethyl naphthalen-1-ylcarbamate can be synthesized through a multi-step process involving the reaction of furan-2-ylmethanol with naphthalen-1-yl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to yield corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Furan-2-ylmethyl naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of furan-2-ylmethyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl furan-2-carboxylate
- Naphthalen-1-ylmethyl carbamate
- Furan-2-ylmethyl benzoate
Uniqueness
Furan-2-ylmethyl naphthalen-1-ylcarbamate is unique due to its combination of a furan ring and a naphthalene moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
116373-26-3 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
furan-2-ylmethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H13NO3/c18-16(20-11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,17,18) |
InChI Key |
JOVRNJDTWQBMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=CO3 |
Origin of Product |
United States |
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